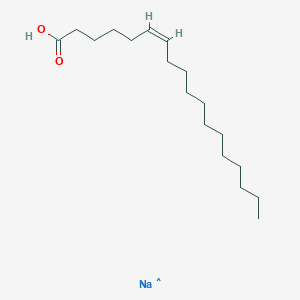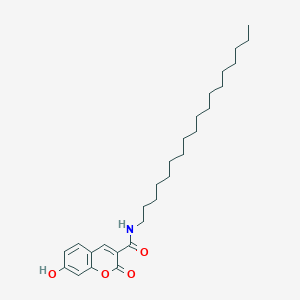
Endothal monohydrate, PESTANAL(R), analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endothal monohydrate, PESTANAL®, analytical standard is a high-purity compound used primarily for analytical purposes. It is known chemically as 3,6-epoxy-cyclohexan-1,2-dicarboxylic acid monohydrate. This compound is utilized in various scientific fields due to its precise and reliable properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of endothal monohydrate involves the reaction of cyclohexene with maleic anhydride to form the corresponding adduct. This adduct is then subjected to epoxidation using a peracid, such as peracetic acid, to yield the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of endothal monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and purification techniques, such as recrystallization, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Endothal monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Endothal monohydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a standard for analytical methods, including high-performance liquid chromatography and gas chromatography.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development and testing of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of endothal monohydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to alterations in metabolic pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Diquat dibromide: Another herbicide with similar applications in agriculture.
Methotrexate hydrate: Used in medical research for its inhibitory effects on enzymes.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar chemical properties.
Uniqueness: Endothal monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and reliability as an analytical standard make it particularly valuable in scientific research.
Propriétés
Formule moléculaire |
C8H12O6 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/t3-,4+,5?,6?; |
Clé InChI |
RHLALKDQINFLPM-UCDWXUIISA-N |
SMILES isomérique |
C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O.O |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


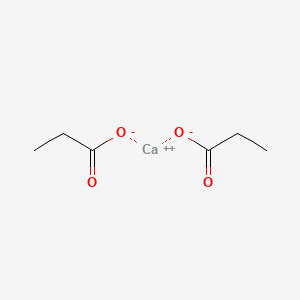


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
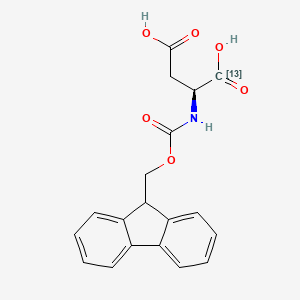

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
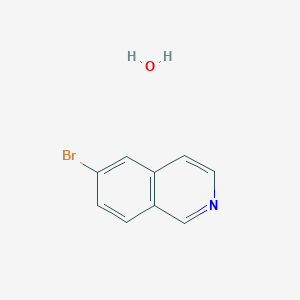


![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
